(2R)-3-Phenyl-1,2-propanediamine (2R)-3-Phenyl-1,2-propanediamine
Brand Name: Vulcanchem
CAS No.: 85612-59-5
VCID: VC20757842
InChI: InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CN)N
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

(2R)-3-Phenyl-1,2-propanediamine

CAS No.: 85612-59-5

Cat. No.: VC20757842

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-Phenyl-1,2-propanediamine - 85612-59-5

CAS No. 85612-59-5
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name (2R)-3-phenylpropane-1,2-diamine
Standard InChI InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
Standard InChI Key CXFFQOZYXJHZNJ-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](CN)N
SMILES C1=CC=C(C=C1)CC(CN)N
Canonical SMILES C1=CC=C(C=C1)CC(CN)N

Chemical Identity and Structure

Nomenclature and Identification

(2R)-3-Phenyl-1,2-propanediamine is a chiral organic compound with two primary amine groups. The compound has several synonyms in scientific literature, including (R)-3-Phenyl-1,2-propanediamine, (R)-3-phenylpropane-1,2-diamine, and 1,2-Propanediamine, 3-phenyl-, (2R)- . The "2R" designation specifically indicates the absolute stereochemistry at the carbon atom at position 2, which is crucial for its biological activity and applications in asymmetric synthesis.

The compound is identified by the CAS Registry Number 85612-59-5, which serves as its unique identifier in chemical databases and literature . It belongs to the chemical family of phenylpropane diamines.

Structural Characteristics

The molecular formula of (2R)-3-Phenyl-1,2-propanediamine is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . The structure consists of:

  • A phenyl group (C₆H₅-) attached to the carbon at position 3

  • Two primary amine groups (-NH₂) at positions 1 and 2

  • A chiral center at carbon 2, with the R configuration

This configuration gives the molecule distinct chemical and biological properties compared to its enantiomer or similar diamines with different substitution patterns.

Physical and Chemical Properties

Physical Properties

The physical state of (2R)-3-Phenyl-1,2-propanediamine at room temperature is an oil with a clear colorless to pale yellow appearance . The compound has specific physical properties that are important for its handling, storage, and application in various chemical processes.

Table 1: Physical Properties of (2R)-3-Phenyl-1,2-propanediamine

PropertyValueReference
Molecular Weight150.22 g/mol
Physical StateOil
ColorClear Colorless to Pale Yellow
Boiling Point66-75°C at ~0.1-0.5 Torr
Density1.025±0.06 g/cm³ (Predicted)
SolubilitySoluble in Chloroform, Ethyl Acetate, Methanol
pKa9.24±0.10 (Predicted)

Chemical Properties

As a diamine, (2R)-3-Phenyl-1,2-propanediamine exhibits characteristic chemical properties of primary amines, including:

  • Basic character: The compound can accept protons to form ammonium salts

  • Nucleophilicity: The nitrogen atoms can attack electrophilic centers

  • Chelating ability: The two amine groups can coordinate with metal ions

  • Hydrogen bonding capability: Both as donor and acceptor

The presence of the chiral center at position 2 makes it particularly valuable for asymmetric synthesis and catalysis. The compound's stereochemistry influences its interactions with other chiral molecules and substrates.

Applications and Significance

Synthetic Applications

(2R)-3-Phenyl-1,2-propanediamine has significant applications in organic synthesis. The compound is used in:

  • Preparation of chiral ligands for asymmetric catalysis

  • Synthesis of pharmaceutically active compounds

  • Formation of chiral auxiliaries in stereoselective reactions

The presence of two primary amine groups in a defined stereochemical arrangement makes it valuable for building more complex molecules with controlled stereochemistry.

Related Compounds

Structural Analogues

Several structural analogues of (2R)-3-Phenyl-1,2-propanediamine appear in the chemical literature:

2-Phenyl-1,3-propanediamine

This regioisomer has a different arrangement of the amine groups, with the amines at positions 1 and 3 rather than 1 and 2 . It has the molecular formula C₉H₁₄N₂, identical to (2R)-3-Phenyl-1,2-propanediamine, but differs in the positioning of functional groups. Its CAS number is 55165-09-8 .

N1,N2-Dimethyl-3-phenyl-1,2-propanediamine

This derivative has methyl groups attached to both amine nitrogens. It has the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . The methylation of the amine groups alters the compound's basicity, hydrogen bonding capabilities, and lipophilicity.

Structure-Property Relationships

The positional isomers and derivatives of phenylpropanediamines exhibit different physical and chemical properties:

  • The positioning of the amine groups affects the chelating properties and conformational flexibility

  • N-alkylation (as in N1,N2-Dimethyl derivative) increases lipophilicity (XLogP3-AA of 1.4 compared to the parent compound)

  • The stereochemistry at position 2 influences the spatial arrangement of the amine groups, affecting their reactivity in asymmetric catalysis

SupplierLocationContact Information
CLEARSYNTH LABS LTD.Hyderabad, India+91-22-45045900
Dayang Chem (Hangzhou) Co.,Ltd.China571-88938639
Nanjing Shizhou Biology Technology Co.,LtdChina025-85560043
Service Chemical Inc.Germany888-895-6920
United States BiologicalUnited States800.520.3011
3B Scientific CorporationUnited States847.281.9822

The global distribution of suppliers indicates the compound's significance in various research and industrial applications across different regions.

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